Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16119669
InChI: InChI=1S/C16H20O7/c1-6-23-16(19)13(9(2)17)14(18)10-7-11(20-3)15(22-5)12(8-10)21-4/h7-8,13H,6H2,1-5H3
SMILES:
Molecular Formula: C16H20O7
Molecular Weight: 324.32 g/mol

Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate

CAS No.:

Cat. No.: VC16119669

Molecular Formula: C16H20O7

Molecular Weight: 324.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate -

Specification

Molecular Formula C16H20O7
Molecular Weight 324.32 g/mol
IUPAC Name ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate
Standard InChI InChI=1S/C16H20O7/c1-6-23-16(19)13(9(2)17)14(18)10-7-11(20-3)15(22-5)12(8-10)21-4/h7-8,13H,6H2,1-5H3
Standard InChI Key XMDHUXBICPXDJY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C(=O)C)C(=O)C1=CC(=C(C(=C1)OC)OC)OC

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate features a central butanoate backbone esterified with an ethyl group at one terminus and a 3,4,5-trimethoxybenzoyl group at the α-position. The ketone functionality at the β-carbon introduces reactivity conducive to nucleophilic additions and condensations. The trimethoxybenzoyl moiety contributes to the compound’s hydrophobicity and potential for aromatic interactions in biological systems.

Table 1: Physicochemical Properties of Ethyl 3-Oxo-2-(3,4,5-Trimethoxybenzoyl)Butanoate

PropertyValue
Molecular FormulaC16H20O7\text{C}_{16}\text{H}_{20}\text{O}_{7}
Molecular Weight324.32 g/mol
IUPAC NameEthyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate
Canonical SMILESCCOC(=O)C(C(=O)C)C(=O)C1=CC(=C(C(=C1)OC)OC)OC
InChI KeyXMDHUXBICPXDJY-UHFFFAOYSA-N

The compound’s crystalline structure, as inferred from related derivatives, adopts a triclinic configuration with specific intermolecular interactions, such as hydrogen bonding between carbonyl oxygen and methoxy groups, stabilizing its solid-state form .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate typically involves a two-step process:

  • Formation of 3,4,5-Trimethoxybenzoyl Chloride: 3,4,5-Trimethoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (C2O2Cl2\text{C}_2\text{O}_2\text{Cl}_2) under anhydrous conditions.

  • Condensation with Ethyl Acetoacetate: The resulting acid chloride reacts with ethyl acetoacetate in the presence of a base, such as pyridine or triethylamine, to facilitate nucleophilic acyl substitution.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
ChlorinationSOCl2\text{SOCl}_2, reflux, 4h85–90
CondensationEthyl acetoacetate, pyridine, 0–5°C70–75

This method ensures high regioselectivity and minimizes side reactions, such as ester hydrolysis or ketone reduction.

Research Advancements and Applications

Structural Modifications and Derivatives

Recent efforts focus on synthesizing analogs to enhance bioavailability. For instance, replacing the ethyl ester with a methyl group increases metabolic stability, while halogenation of the benzene ring improves target selectivity .

Crystallographic Insights

X-ray diffraction analyses of related compounds, such as ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate, reveal a planar benzylidene moiety and intramolecular hydrogen bonding, which may influence ligand-receptor interactions . These structural insights guide the design of derivatives with optimized pharmacokinetic profiles.

Challenges and Future Directions

Despite its potential, the compound’s poor aqueous solubility and rapid hepatic metabolism limit clinical translation. Nanoformulation strategies, including liposomal encapsulation and polymeric micelles, are under investigation to address these issues. Further studies are needed to elucidate its in vivo toxicity and long-term efficacy.

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